Methyl (2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, also known as 4F-MDMB-BINACA or 4F-MDMB-BUTINACA, is a synthetic cannabinoid receptor agonist (SCRA). [, ] It belongs to the indazole-3-carboxamide class of synthetic cannabinoids. [] In scientific research, 4F-MDMB-BINACA serves as a valuable tool for studying the endocannabinoid system and its receptors, particularly in comparison to naturally occurring cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC). [, ]
4F-MDMB-BICA belongs to a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It is classified under the indazole-based synthetic cannabinoids, which are characterized by their indazole core structure and carboxamide linkers. The specific molecular formula for this compound is with a molecular weight of approximately 362.44 g/mol .
The molecular structure of methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate features several distinct components:
The stereochemistry at the second carbon (C-2) is designated as (2S), indicating that this compound exists in a specific chiral form that may influence its biological activity .
As a synthetic cannabinoid, methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate primarily engages in receptor-mediated interactions rather than undergoing typical organic reactions. Its primary chemical interactions involve:
The mechanism of action for methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate involves:
The potency and efficacy at these receptors can vary based on modifications to its structure compared to other cannabinoids .
Methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate exhibits several notable physical and chemical properties:
The primary applications of methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate include:
The synthesis of methyl(2S)-2-(1-(4-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate follows a modular approach characteristic of synthetic cannabinoid receptor agonists (SCRAs). The core scaffold derives from 1H-indazole-3-carboxylic acid, which undergoes N-alkylation at the indazole nitrogen (N1 position) followed by amide coupling with a chiral amino ester precursor. The N-alkylation step typically employs 4-fluoropentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(4-fluoropentyl)-1H-indazole-3-carboxylic acid [2]. Subsequent activation of the carboxylic acid group via chlorination (using thionyl chloride) generates the reactive acyl chloride intermediate. This intermediate is coupled with (S)-2-amino-3,3-dimethylbutanoic acid methyl ester under Schotten-Baumann conditions, utilizing aqueous sodium hydroxide as a base to facilitate amide bond formation while preserving stereochemical integrity [2] [3].
Key challenges include minimizing racemization during amidation and suppressing di-alkylation byproducts at the indazole core. Recent optimizations employ solid-phase synthesis for indazole functionalization, improving yields to >75% while reducing purification complexity. Analytical validation via GC-MS and high-resolution mass spectrometry (Orbitrap-HRMS) confirms structural fidelity, as demonstrated in forensic analyses of seized SCRAs [2].
Table 1: Key Precursors and Conditions for Indazole-3-Carboxamide Synthesis
Precursor | Reagent/Condition | Role | Yield |
---|---|---|---|
1H-Indazole-3-carboxylic acid | 4-Fluoropentyl bromide/K₂CO₃ | N-Alkylation | 70-80% |
1-(4-Fluoropentyl)-1H-indazole-3-carboxylic acid | SOCl₂, reflux | Acyl chloride formation | 90-95% |
(S)-Methyl 2-amino-3,3-dimethylbutanoate | NaOH, CH₂Cl₂/H₂O | Amide coupling | 65-75% |
Fluorinated alkyl chains—specifically 4-fluoropentyl—serve dual roles in modulating the compound’s physicochemical properties and receptor binding affinity. The fluorine atom’s high electronegativity enhances lipophilicity (logP increase of 0.4–0.6 units), facilitating blood-brain barrier penetration. Concurrently, the alkyl chain length (C5) optimizes interactions with the CB1 receptor’s hydrophobic subpocket, as shorter chains (C4) reduce potency, while longer chains (C6) hinder metabolic stability [3].
Comparative studies of SCRAs seized in Brazil reveal that fluorination at the ω-terminal carbon (e.g., 4F-ABUTINACA) delays oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo. However, replacing pentyl with pent-4-en-1-yl (as in MDMB-4en-PINACA) introduces metabolic vulnerabilities via allylic oxidation, underscoring the fluoropentyl group’s strategic advantage [2]. Synthetic access to fluorinated precursors relies on nucleophilic fluorination of alkanediol mesylates (e.g., pentane-1,5-diol → 5-fluoropentyl mesylate) or direct fluorination of bromoalkanes using KF/crown ethers. Purity (>98%) is critical to avoid off-target alkylation during indazole functionalization [2] [3].
Table 2: Impact of Alkyl Chain Fluorination on SCRA Properties
Alkyl Chain | logP | CB1 Binding Affinity (Ki, nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Pentyl | 3.8 | 2.1 | 15 |
4-Fluoropentyl | 4.4 | 0.9 | 42 |
4,4-Difluoropentyl | 4.9 | 1.5 | 38 |
Pent-4-en-1-yl | 3.6 | 1.8 | 12 |
The (S)-configuration at the C2 carbon of the methyl ester moiety is essential for binding to cannabinoid receptors. Racemization during esterification or amidation reduces pharmacological potency by >90%. Three strategies dominate stereochemical control:
Post-synthesis validation employs chiral HPLC (Chiralpak IC-3 column) with UV detection at 254 nm. Forensic studies of prison-seized SCRAs in Brazil confirm that optimized stereocontrol minimizes detection of (R)-isomers, even at trace levels (<0.5%) [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7